4-cyclopentyl-1H-Pyrazole
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Overview
Description
4-cyclopentyl-1H-Pyrazole is an organic compound with the chemical formula C8H12N2. It is a colorless to pale yellow solid with a low melting and boiling point . This compound belongs to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms . Pyrazole derivatives are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, which contribute to their diverse biological activities .
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (13619) suggests that it may have favorable absorption and distribution characteristics .
Result of Action
Pyrazole derivatives have been reported to exhibit a range of biological activities, including anti-tumor activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of pyrazole derivatives .
Preparation Methods
The synthesis of 4-cyclopentyl-1H-Pyrazole can be achieved through several methods. One common approach involves the cyclocondensation reaction of arylhydrazines with malononitrile derivatives . Another method includes the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Industrial production methods often utilize catalytic systems and green solvents to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
4-cyclopentyl-1H-Pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as bromine or oxygen in the presence of dimethyl sulfoxide.
Reduction: Reduction reactions can be carried out using hydrogen gas and metal catalysts.
Substitution: Substitution reactions often involve the use of aryl halides and copper powder as catalysts.
Common reagents and conditions used in these reactions include bromine, dimethyl sulfoxide, hydrogen gas, and copper powder. Major products formed from these reactions include various substituted pyrazoles and pyrazolines .
Scientific Research Applications
4-cyclopentyl-1H-Pyrazole has numerous scientific research applications:
Comparison with Similar Compounds
4-cyclopentyl-1H-Pyrazole can be compared with other similar compounds, such as:
Properties
IUPAC Name |
4-cyclopentyl-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7(3-1)8-5-9-10-6-8/h5-7H,1-4H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCWESDQKOJPRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CNN=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70524006 |
Source
|
Record name | 4-Cyclopentyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90253-22-8 |
Source
|
Record name | 4-Cyclopentyl-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70524006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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